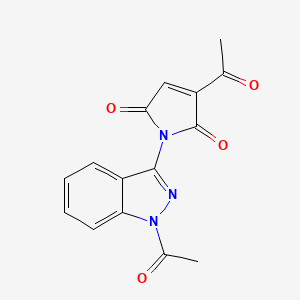

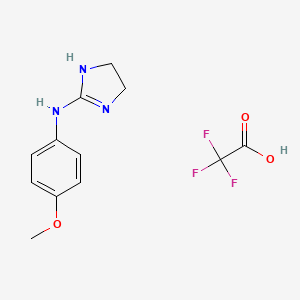

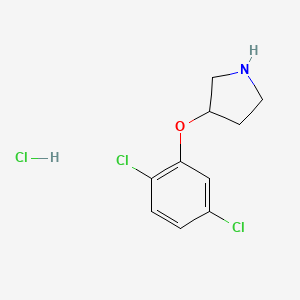

![molecular formula C4H8ClF3N2O B1448529 Clorhidrato de 2-[(2,2,2-trifluoroetil)amino]acetamida CAS No. 1803592-34-8](/img/structure/B1448529.png)

Clorhidrato de 2-[(2,2,2-trifluoroetil)amino]acetamida

Descripción general

Descripción

“2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is a chemical compound with the CAS Number: 1803592-34-8 . It is a reactant in the synthesis of isoxazoline indolizine amides . It is usually stable in the form of a salt and is a key intermediate in the synthesis of many active ingredients that are useful in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of “2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide . This reaction is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether in an autoclave under pressure . An alternative method involves the preparation of 2-amino-N-(2,2,2-trifluoroethyl) acetamide using readily available reactants such as phthalylglycyl chloride .

Molecular Structure Analysis

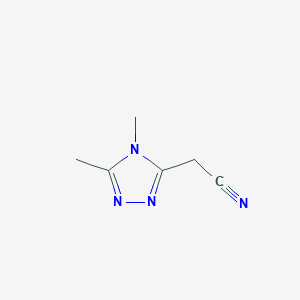

The molecular formula of “2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is C4H8ClF3N2O . The molecular weight is 192.57 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” include the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by treatment with aqueous ammonia . The compound is also a reactant in the synthesis of isoxazoline indolizine amides .

Physical And Chemical Properties Analysis

“2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride” is a solid at room temperature . It is soluble in water and organic solvents such as alcohol and ether . The melting point is approximately 112-115°C .

Aplicaciones Científicas De Investigación

Síntesis de Amidas de Indolizina Isoxazolina

Este compuesto se utiliza como reactivo en la síntesis de amidas de indolizina isoxazolina . Estas moléculas exhiben actividad antimicrobiana, lo que las convierte en candidatas potenciales para el desarrollo de nuevos antibióticos.

Síntesis Orgánica

El clorhidrato de 2-[(2,2,2-trifluoroetil)amino]acetamida es un derivado de acetamida versátil crucial en la síntesis orgánica . Su grupo trifluoroetil mejora la estabilidad y altera la actividad biológica, impactando propiedades como la solubilidad y la lipofilia .

Química Medicinal

Este compuesto sirve como un intermedio clave en la creación de moléculas orgánicas complejas y es vital en el desarrollo de fármacos . La funcionalidad de amida del this compound le permite participar en diversas reacciones químicas, facilitando la introducción de diversos grupos funcionales y la modulación de las propiedades biológicas .

Síntesis de Fluralaner

En la síntesis de fluralaner, un agente antihelmíntico, el this compound juega un papel fundamental .

Método de Preparación Verde

Su método de preparación verde, que involucra materiales de partida fácilmente accesibles y condiciones respetuosas con el medio ambiente, muestra su potencial para la producción sostenible a escala industrial .

Propiedades Fisicoquímicas

La presencia del sustituyente trifluoroetil influye en importantes propiedades fisicoquímicas como la solubilidad, la lipofilia y la estabilidad metabólica . Estas propiedades, a su vez, impactan el comportamiento farmacocinético del compuesto, afectando su absorción, distribución, metabolismo y excreción dentro de los sistemas biológicos .

Safety and Hazards

The compound is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

It is known to be a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide .

Mode of Action

In the condensation step of fluralaner synthesis, this compound reacts with a hydrolyzate and a condensing agent in a solvent medium under thermal conditions .

Result of Action

As a key intermediate in the synthesis of fluralaner, it plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals .

Análisis Bioquímico

Biochemical Properties

2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of isoxazoline indolizine amides . It interacts with various enzymes and proteins, altering their activity and stability. For instance, it is known to interact with enzymes involved in the synthesis of fluralaner, a broad-spectrum veterinary insecticide . The trifluoroethyl group in the compound enhances its stability and modifies its biological activity, impacting properties such as solubility and lipophilicity .

Cellular Effects

2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the structure and function of fluralaner, which is highly effective against various parasites in animals . Additionally, it can affect the stability and activity of proteins within cells, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s trifluoroethyl group plays a crucial role in these interactions, enhancing its binding affinity and specificity . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity and subsequent effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride change over time. The compound is stable under inert atmosphere and room temperature conditions . It may degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, it is involved in the synthesis of fluralaner, where it acts as a key intermediate .

Transport and Distribution

Within cells and tissues, 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation within specific cellular compartments. The compound’s solubility in water and organic solvents facilitates its transport across cell membranes and distribution within tissues .

Subcellular Localization

The subcellular localization of 2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its effects. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules within various subcellular environments.

Propiedades

IUPAC Name |

2-(2,2,2-trifluoroethylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-1-3(8)10;/h9H,1-2H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXYIEGDIYLNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

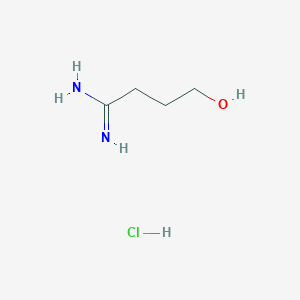

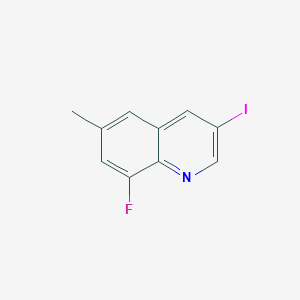

![3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1448461.png)